![molecular formula C17H16FN5O B2384916 N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105246-95-4](/img/no-structure.png)
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) linked to an amine (NH2). It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that a phenyl ring (a variant of benzene) is attached to the molecule via a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate carboxylic acid or acid chloride with the corresponding amine. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a type of reaction that combines a compound with three π bonds (a “3-atom component”) with a compound with two π bonds (a “2-atom component”) to give a five-membered ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the carboxamide, 1,2,3-triazole, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The 1,2,3-triazole ring is generally stable and unreactive, but could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic 1,2,3-triazole and phenyl rings could influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Triazole Compounds in Medicinal Chemistry
Triazole derivatives have been extensively studied for their pharmacological properties. For instance, the synthesis and antitumor activity assessment of various triazole compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicate these derivatives inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Such studies underscore the potential of triazole compounds in designing new anticancer agents.
Triazole Derivatives in Chemical Synthesis
The chemistry of triazole compounds encompasses various synthesis techniques and their functionalization. For example, the Dimroth rearrangement of triazole compounds has been a subject of study, indicating the versatility of these compounds in synthetic chemistry (Albert, 1970). This adaptability makes them valuable in the synthesis of complex molecules for different scientific applications.
Material Science Applications
Triazole derivatives also find applications in material science, such as in the development of electrochromic and electrofluorescent materials. For example, polyamides containing bis(diphenylamino)-fluorene moieties exhibit reversible electrochromic properties and can be used in developing advanced materials for optical devices (Sun et al., 2016). This illustrates the potential of triazole derivatives in the creation of novel materials with specific optical properties.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1105246-95-4 |
|---|---|
Produktname |
N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
Molekularformel |
C17H16FN5O |
Molekulargewicht |
325.347 |
IUPAC-Name |
N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI-Schlüssel |
MKGDJNDAKHDLMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
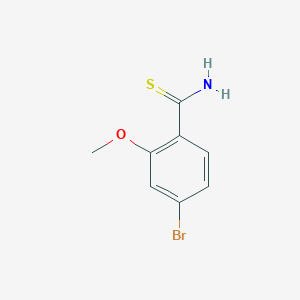
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
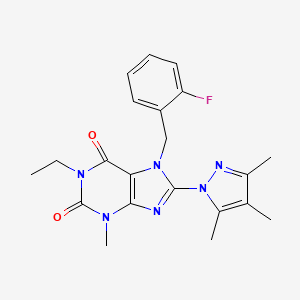
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
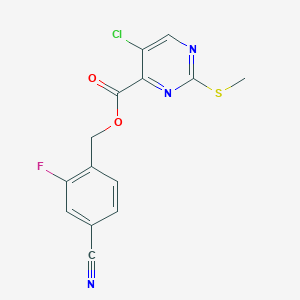
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
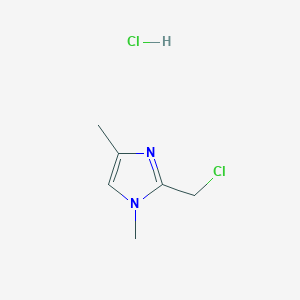
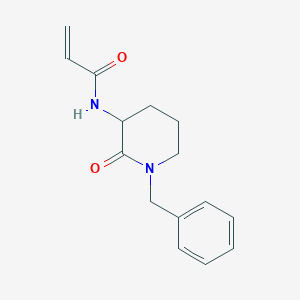
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
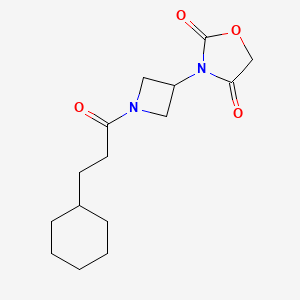
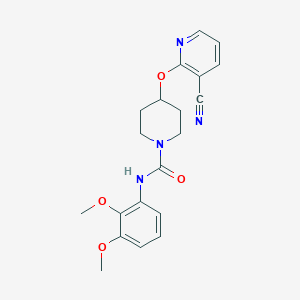
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)